Myr-ZIP
Description
Historical Context of Zeta Inhibitory Peptide (ZIP) Development and its Evolution to Myr-ZIP
The conceptual foundation for this compound originated from studies on the protein kinase C (PKC) family, a group of enzymes crucial for various cellular signaling processes, including those vital for synaptic plasticity. Protein kinase M zeta (PKMζ), a persistently active form of PKCζ, was posited to be a key regulator in the maintenance of long-term potentiation (LTP), a widely accepted cellular correlate of learning and memory .
The initial pharmacological tool developed was the Zeta Inhibitory Peptide (ZIP), a peptide synthesized to mimic the pseudosubstrate domain of PKCζ nih.gov. This endogenous domain functions to keep the enzyme in an inactive state in the absence of activating signals novoprolabs.com. By acting as a competitive inhibitor, ZIP was designed to block the activity of both PKCζ and PKMζ novoprolabs.com. Early experimental evidence using ZIP suggested a critical role for PKMζ in sustaining late-phase LTP and long-term memory elifesciences.org.
The transition from ZIP to this compound involved the covalent attachment of a myristoyl group to the peptide's N-terminus. This modification was a pivotal step, as it dramatically improved the peptide's ability to penetrate cell membranes, thereby increasing its effectiveness in studies involving live cells and animal models nih.govnih.gov.
Myristoylation as a Critical Modification for Peptide Delivery and Cellular Permeability
Myristoylation is a type of lipid modification where a myristoyl group, a saturated fatty acid with 14 carbons, is attached to a protein or peptide, typically at the N-terminal glycine (B1666218) residue, although N-terminal serine myristoylation is also observed, as in the case of this compound nih.govnih.gov. This addition of a hydrophobic tail is crucial for enhancing the peptide's interaction with and insertion into the lipid bilayer of cell membranes nih.govbiorxiv.orgacs.org.
The myristoyl group facilitates the passage of peptides across the cell membrane, enabling them to reach intracellular targets that would otherwise be inaccessible to unmodified, often hydrophilic, peptides nih.govnih.govacs.orgtandfonline.com. Research has demonstrated that myristoylated peptides exhibit efficient cellular uptake in various cell types, and this process is dependent on temperature, indicating an active transport mechanism rather than simple passive diffusion nih.gov. The myristoyl moiety essentially serves as a membrane anchor, promoting the association of the peptide with the cell surface and subsequent internalization biorxiv.orgacs.org. This enhanced cellular permeability is fundamental to this compound's utility as an investigative tool in neuroscience, allowing researchers to study intracellular kinase activity and its downstream effects in living neuronal circuits.
Overview of this compound's Application as a Pharmacological Probe in Investigating Neural Mechanisms
This compound has been extensively utilized in neuroscience as a pharmacological probe to explore the functions of PKMζ and the underlying mechanisms of synaptic plasticity and memory in different brain regions. Its application is predicated on its presumed inhibitory effect on PKMζ activity, aimed at disrupting processes thought to be maintained by this enzyme.
Applications of this compound in research have included studies on:
However, the interpretation of results obtained using this compound has become more complex due to subsequent studies employing genetic manipulations (e.g., constitutive and conditional PKMζ knockout mice) and more detailed pharmacological analyses. Some research indicates that PKMζ may not be essential for all forms of LTP or long-term memory in these genetic models, and that this compound may exert effects through mechanisms independent of specific PKMζ inhibition, potentially involving other PKC isoforms or broader disruptions of neural activity pnas.orgapa.orgpnas.orgnih.gov. More recent evidence suggests that the cationic nature of this compound, rather than its specific interaction with PKMζ, might contribute to its effects on memory by inducing the internalization of AMPA receptors iscabiochemicals.comnih.gov. These findings highlight the importance of careful control experiments and the need for continued research to fully understand the mechanisms by which this compound impacts neural function.
Structure
2D Structure
Properties
Molecular Formula |
C92H155F3N30O19 |
|---|---|
Molecular Weight |
2042.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C90H154N30O17.C2HF3O2/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-70(52-121)83(134)120-73(54(5)8-2)84(135)118-67(48-56-37-39-58(122)40-38-56)81(132)115-64(33-25-44-104-88(96)97)77(128)112-61(31-23-42-102-86(92)93)75(126)108-51-72(124)109-55(6)74(125)111-63(32-24-43-103-87(94)95)76(127)114-66(35-27-46-106-90(100)101)79(130)117-68(49-57-50-107-60-29-20-19-28-59(57)60)82(133)116-65(34-26-45-105-89(98)99)78(129)113-62(30-21-22-41-91)80(131)119-69(85(136)137)47-53(3)4;3-2(4,5)1(6)7/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,126)(H,109,124)(H,110,123)(H,111,125)(H,112,128)(H,113,129)(H,114,127)(H,115,132)(H,116,133)(H,117,130)(H,118,135)(H,119,131)(H,120,134)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106);(H,6,7)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-;/m0./s1 |
InChI Key |
DHGDHWWJKWLEIM-CQUAHXNOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Investigation of Kinase Modulating Activities of Myr Zip
Protein Kinase Mζ (PKMζ) as a Primary Investigational Target of Myr-ZIP
PKMζ is an atypical, constitutively active isoform of Protein Kinase Cζ researchgate.netashdin.com. It is a brain-specific kinase that lacks a regulatory domain, contributing to its persistent activity ashdin.comnih.gov.
Mechanisms of PKMζ Activity Inhibition by this compound
This compound is designed as a pseudosubstrate inhibitor, mimicking the autoinhibitory pseudosubstrate domain found in full-length PKC isoforms. This domain typically interacts with the catalytic region to maintain the enzyme in an inactive state novoprolabs.comnih.gov. By binding to the substrate-binding site within the catalytic domain, pseudosubstrate-derived peptides like this compound are thought to competitively inhibit kinase activity novoprolabs.comnih.gov.
This compound has been shown to completely inhibit PKMζ activity in the range of 5-10 µM, with reported IC₅₀ values ranging from 0.076 to 2 µM, depending on assay conditions such as substrate and kinase concentrations nih.govresearchgate.netnih.gov. While initially believed to primarily inhibit catalytic activity, evidence also suggests that the catalytic core, which is sensitive to ZIP, is involved in subcellular targeting. This indicates a potential additional mode of action where ZIP might disrupt interactions with targeting proteins nih.gov.
Some research suggests that ZIP may not inhibit the catalytic activity of the PKMζ kinase domain itself but rather prevents the interaction of the PB1 domain of PKCζ with that of p62 by binding to an acidic surface on the PB1 domain of p62 nih.govresearchgate.net.
PKMζ's Constitutive Activity and Proposed Roles in Synaptic Function
PKMζ is notable for its autonomous activity, which does not require second messenger stimulation, unlike most other protein kinases elifesciences.org. This constitutive activity is sufficient to enhance synaptic transmission elifesciences.org. PKMζ is generated from PKMζ mRNA, which is translationally repressed in the basal state of neurons. During long-term potentiation (LTP), strong synaptic stimulation can derepress this mRNA, leading to a rapid increase in the de novo synthesis of PKMζ elifesciences.org.
PKMζ has been a leading candidate for the molecular mechanism underlying the maintenance of LTP and long-term memory researchgate.netelifesciences.orgbiorxiv.orgresearchfeatures.complos.org. Its persistent activity is thought to maintain synaptic potentiation by preventing AMPA receptor endocytosis and promoting the stabilization of dendritic spine growth researchgate.net. Studies have shown that inhibiting PKMζ with ZIP can reverse established late-phase LTP and disrupt long-term memory storage in various tasks, including spatial memory and conditioned responses researchgate.netplos.orgrndsystems.comresearchgate.net. The persistent increase of PKMζ in memory-activated neurons has been observed to trace LTP maintenance during spatial long-term memory storage biorxiv.org.
However, the role of PKMζ in memory has been challenged by studies using PKMζ-null mice, which show normal learning and memory researchgate.netelifesciences.orgjneurosci.org. Interestingly, ZIP still disrupts LTP and long-term memory in these PKMζ-null mice, suggesting potential PKMζ-independent mechanisms of action for ZIP researchgate.netelifesciences.orgjneurosci.org. Some research indicates that ZIP's effects on LTP may involve the removal of surface AMPA receptors through its cationic charge, requiring endophilin-A2-mediated endocytosis researchgate.net. Additionally, ZIP has been reported to be excitotoxic to cultured hippocampal neurons at concentrations of 5-10 µM, which could contribute to observed memory impairments researchgate.net.
Broad-Spectrum Modulation of Protein Kinase C (PKC) Isoforms by this compound
While initially investigated for its effects on PKMζ, this compound has been found to interact with and modulate the activity of a wider range of PKC isoforms.
Binding and Inhibition Profiles of Conventional Protein Kinase C (PKC) Isoforms (e.g., PKCα)
Research indicates that this compound is not selective solely for atypical PKC isoforms like PKMζ. Studies have shown that this compound can inhibit conventional PKC isoforms, such as PKCα nih.govcaymanchem.com.
Data suggests that PKCα can bind extensively to ZIP even in the absence of activators nih.gov. This compound has been shown to block PKCα activity, with an IC₅₀ of 0.27 µM in one study, comparable to its potency against PKMζ nih.gov. At a concentration of 10 µM, this compound has been reported to inhibit PKCα caymanchem.com.
Furthermore, this compound has been demonstrated to disrupt the cellular targeting of conventional PKCs. It can interfere with the interaction between PKCα and the A-kinase anchoring protein (AKAP) 79, a protein involved in targeting PKC to specific cellular locations nih.govcaymanchem.com. This compound at 5 µM prevented the translocation of PKC to the plasma membrane induced by ionomycin (B1663694) in HEK293 cells expressing AKAP79 nih.govcaymanchem.com. This suggests that this compound's effects extend beyond direct catalytic inhibition to influence the spatial regulation of conventional PKCs.
Interactions with Atypical PKC Isoforms (e.g., PKCi/λ)
Beyond PKMζ, this compound also interacts with other atypical PKC isoforms, specifically PKCi/λ. While PKMζ is an N-terminal truncated form of PKCζ, PKCι and PKCλ are distinct atypical isoforms nih.gov.
Studies have shown that ZIP can bind to multiple PKC isozymes, and its potential inhibitory activity for PKCi and PKCζ is nearly equal, with Kᵢ values of 1.43 µM and 1.7 µM, respectively nih.gov. This suggests that this compound does not exhibit high selectivity between these two atypical isoforms. Some studies using PKMζ-null mice have also implicated PKCi/λ as potential targets of ZIP, as ZIP still affects LTP and memory in these mice where PKMζ is absent elifesciences.orgpnas.org.
Analysis of this compound's Promiscuous Binding Across PKC Family Members
Collectively, the research indicates that this compound exhibits promiscuous binding across the PKC family. While designed based on the pseudosubstrate region of PKCζ and initially characterized as a PKMζ inhibitor, it interacts significantly with both conventional (e.g., PKCα) and other atypical (e.g., PKCi/λ) PKC isoforms nih.gov.
The pseudosubstrate domains, which serve as the basis for inhibitors like ZIP, are known to provide large interfaces for interaction and can sometimes lead to broader specificity nih.gov. The finding that ZIP binds to multiple PKC isoforms challenges its initial characterization as a highly specific PKMζ inhibitor and suggests that its observed cellular and behavioral effects may be due to the modulation of multiple PKC family members nih.govjneurosci.org.
Considering the relative abundance of different PKC isoforms in the brain and their affinities for ZIP, the collective signaling capacity of ZIP-responsive pools of conventional and novel PKCs might be comparable to or even exceed that of atypical PKCs nih.gov. This highlights the broad impact this compound can have on PKC-mediated signaling pathways.
The promiscuous binding of ZIP to various PKC isoforms and its effects on their targeting and translocation underscore the complexity of interpreting results obtained using this peptide as a sole inhibitor of PKMζ nih.gov.
Here is a summary of some reported inhibition data for this compound (or ZIP) on different PKC isoforms:
| Kinase Target | Reported IC₅₀ or Kᵢ | Notes | Source(s) |
| PKMζ | 0.076 - 2.11 µM (Kᵢ) | Range reported depending on assay conditions | nih.govnih.govcaymanchem.comcaymanchem.com |
| PKMζ | 0.27 µM (IC₅₀) | In vitro kinase activity assay | nih.gov |
| PKCi | 1.43 µM (Kᵢ) | Affinity for atypical PKC isoforms | nih.gov |
| PKCζ | 1.7 µM (Kᵢ) | Affinity for atypical PKC isoforms (full-length) | nih.gov |
| PKCα | Inhibited at 10 µM | Inhibition of conventional PKC isoform | caymanchem.com |
| PKCα | 0.27 µM (IC₅₀) | In vitro kinase activity assay (comparable to PKMζ in this study) | nih.gov |
This compound's Influence on Glycogen (B147801) Synthase Kinase 3 Beta (GSK-3β) Activity
Contrary to its inhibitory role on PKMζ, this compound has been shown to activate GSK-3β. This finding emerged from in vitro kinase assays designed to assess the peptide's effects on a broad spectrum of kinases and phosphatases researchgate.netresearchgate.net. The activation of GSK-3β by this compound has been further characterized to understand the nature and kinetics of this interaction researchgate.netresearchgate.net.
Direct Activation of GSK-3β by this compound
In vitro experiments using purified enzymes have demonstrated that this compound directly activates both GSK-3α and GSK-3β in a concentration-dependent manner researchgate.netresearchgate.net. Specifically, the activation of purified GSK-3β by this compound (at a concentration of 10 µM) was observed when pre-phosphorylated substrates were utilized researchgate.netresearchgate.net. This suggests that the activating effect of this compound on GSK-3β is contingent on the phosphorylation status of the substrate researchgate.netresearchgate.net.
Kinetic Characterization of this compound's Effects on GSK-3β Enzymatic Processes
Kinetic analyses have been conducted to detail how this compound influences the enzymatic activity of GSK-3β. These studies utilized a peptide substrate derived from human muscle glycogen synthase 1 (amino acids 636–661) researchgate.netresearchgate.net. The presence of this compound was found to facilitate the reaction kinetics of GSK-3β researchgate.netresearchgate.net. Analysis of reaction curves examining the interaction between GSK-3β and either the substrate or ATP indicated that this compound significantly enhanced the phosphorylation of prephosphorylated substrates by GSK-3β researchgate.netresearchgate.net.
Identification and Analysis of Additional Kinase and Phosphatase Modulation by this compound
Beyond its notable effect on GSK-3β, a kinome-wide screen has identified that this compound modulates the activity of various other protein kinases and phosphatases researchgate.netresearchgate.net. This comprehensive analysis, typically performed at a specific concentration of this compound (e.g., 10 µM), assesses the change in enzyme activity relative to a control condition without the peptide researchgate.netresearchgate.net. The results of such screens provide a broader perspective on the potential cellular targets of this compound and highlight its capacity to influence multiple signaling pathways. The modulated enzymes include members from various kinase families, such as AGK, CAM, and CMGC kinases, as well as protein phosphatases researchgate.netresearchgate.net. The extent and nature of modulation (activation or inhibition) vary depending on the specific enzyme researchgate.netresearchgate.net.
The following table summarizes the modulation of various protein kinases and phosphatases by 10 µM of myristoylated ZIP, based on a kinome-wide screen researchgate.netresearchgate.net. Activities are normalized to 100% in the absence of the peptide.
| Enzyme Family/Type | Example Enzymes Modulated by 10 µM this compound (Illustrative based on categories in source researchgate.netresearchgate.net) | Fold Change in Activity (Illustrative based on source researchgate.netresearchgate.net) |
| CMGC Kinases (including GSK family) | GSK-3β | Activation (> 1.5x) researchgate.netresearchgate.net |
| GSK-3α | Activation (> 1.5x) researchgate.netresearchgate.net | |
| AGK Kinases (PKA/PKG/PKR families) | Modulation observed researchgate.netresearchgate.net | |
| CAM Kinases (Calcium/Calmodulin kinases) | Modulation observed researchgate.netresearchgate.net | |
| Other Kinases | Modulation observed researchgate.netresearchgate.net | |
| Protein Phosphatases | Modulation observed researchgate.netresearchgate.net |
Note: The specific fold change values for all modulated enzymes were not exhaustively detailed in the search snippets, but the sources indicate significant modulation across various families researchgate.netresearchgate.net. GSK-3α and GSK-3β showed robust activation researchgate.netresearchgate.net.
Molecular and Cellular Mechanisms Underlying Myr Zip S Actions
Myr-ZIP-Mediated Regulation of AMPA Receptor Trafficking and Function
AMPA receptors (AMPARs) are crucial for fast excitatory synaptic transmission and synaptic plasticity, including processes underlying learning and memory. The number and localization of AMPARs at the postsynaptic membrane are dynamically regulated by trafficking events, such as endocytosis and exocytosis. This compound has been shown to interfere with these processes, leading to changes in synaptic strength.
Mechanism of Surface AMPA Receptor Removal via Endocytosis
Research indicates that this compound can induce the removal of surface AMPA receptors from the neuronal membrane through endocytosis. This internalization process contributes to the disruption of long-term potentiation (LTP), a form of synaptic plasticity associated with memory formation. researchgate.netnih.govrepec.org While AMPAR endocytosis can occur through various pathways, including clathrin-mediated and clathrin-independent mechanisms, studies suggest that this compound primarily stimulates internalization through non-clathrin-mediated endocytosis. nih.gov This removal of surface AMPARs is proposed as a mechanism by which this compound can affect memory. researchgate.netnih.govrepec.org
Role of Cationic Charge and Endophilin-A2-Mediated Endocytosis
A key aspect of this compound's mechanism in inducing AMPAR endocytosis appears to be its cationic charge. researchgate.netnih.govrepec.orgresearchgate.net this compound is a highly cationic peptide, and this positive charge alone can trigger the endocytosis of surface AMPA receptors. researchgate.netnih.govrepec.orgresearchgate.net This effect is dependent on endophilin-A2 (endoA2)-mediated endocytosis. researchgate.netnih.govrepec.orgresearchgate.net Studies using drugs that block macropinocytosis, a form of endocytosis, have been shown to fully block the effect of this compound on AMPAR removal, further supporting a role for this pathway. researchgate.netnih.govrepec.orgresearchgate.net Other cationic peptides, such as TAT, which lack sequence similarity to ZIP but are also highly cationic, have been shown to similarly induce surface AMPAR removal, reinforcing the importance of the cationic charge. nih.gov
Investigating Nitrosylation-Mediated Endocytosis of AMPA Receptors
Beyond the cationic charge mechanism, investigations have also explored the potential involvement of nitrosylation in this compound's effects on AMPAR endocytosis. One proposed molecular mechanism suggests that myristoylated ZIP may act as an arginine donor. nih.gov This could lead to the induction of nitric oxide (NO) production, potentially by activating nitric oxide synthase (NOS). nih.gov NO, in turn, can cause S-nitrosylation of cysteine residues on the cytoplasmic tail of AMPAR subunits, such as cysteine 875 on GluA1. nih.govnih.gov This S-nitrosylation has been linked to the promotion of phosphorylation at serine 831 of GluA1, which subsequently leads to the endocytosis of GluA1-containing AMPARs and their downregulation. nih.govnih.gov This pathway suggests a linkage between nitrosylation and phosphorylation in mediating AMPAR redistribution and internalization induced by ZIP. nih.gov
Functional Interaction with GluA1 Subunits Independent of PKMζ
While initially studied as a PKMζ inhibitor, evidence suggests that this compound can functionally interact with GluA1 subunits of AMPA receptors independently of PKMζ. researchgate.net Studies in PKMζ knockout mice have shown that ZIP can still exert effects on learning and memory as well as LTP, indicating targets other than PKMζ. researchgate.netnih.govrepec.orgresearchgate.net Research has characterized the effect of ZIP on AMPARs using heterologous expression systems and primary neurons, supporting the hypothesis that AMPARs are a target of ZIP's action. nih.gov The ability of ZIP to induce redistribution of GluA1 in cells and its previously established effect on reducing EPSCs in hippocampal neurons, even in PKMζ knockout mice, support a functional interaction with GluA1 subunits that is independent of PKMζ. nih.gov
Impact of this compound on Protein Translocation and Subcellular Targeting
In addition to its effects on AMPA receptors, this compound has also been shown to influence the translocation and subcellular targeting of other proteins, notably protein kinase C (PKC) isoforms.
Disruption of Protein Kinase C Translocation to the Plasma Membrane
This compound has been demonstrated to disrupt the translocation of certain protein kinase C isoforms to the plasma membrane. caymanchem.comnovoprolabs.com Specifically, it has been shown to prevent the translocation of PKC induced by stimuli like ionomycin (B1663694) in cells expressing A-kinase anchor protein 79 (AKAP79). caymanchem.com While this compound is known as an inhibitor of the constitutively active PKC isoform PKMζ, it can also inhibit other PKC isoforms, such as PKCα, at higher concentrations. caymanchem.com The disruption of PKC translocation to the plasma membrane is a mechanism by which this compound can interfere with cellular signaling pathways that rely on the membrane localization of these kinases for their activity and interaction with downstream targets. nih.gov This effect on PKC translocation contributes to the broader impact of this compound on cellular function beyond its interaction with AMPA receptors.
Interference with A-kinase Anchor Protein (AKAP) 79 Interactions
A-kinase Anchor Protein (AKAP) 79 (known as AKAP150 in rodents) is a scaffolding protein that coordinates the localization of various signaling enzymes, including Protein Kinase A (PKA), calcineurin (CaN), and PKC, at specific cellular sites, particularly postsynaptic densities in neurons. elifesciences.orgnih.govnih.govnih.gov This co-localization is crucial for the spatial and temporal regulation of signaling pathways involved in processes like synaptic plasticity. mdpi.com
This compound has been demonstrated to disrupt the interaction between PKC isoforms, specifically PKCα, and AKAP79. In vitro affinity interaction assays using biotinylated-AKAP79(31-52) peptide incubated with recombinant PKCα showed that this compound potently displaced PKCα from binding to AKAP79. nih.gov This displacement was significantly more effective than that observed with a scrambled control peptide. nih.gov
While this compound also showed some displacement of PKMζ from AKAP79(31-52), its effect was less pronounced compared to its impact on PKCα interaction. nih.gov This suggests a differential sensitivity of various PKC isoforms to this compound's disruptive effect on AKAP79 binding. The interaction between AKAP79 and PKC is thought to involve protein-protein interactions at the catalytic core of PKC, where AKAP79 binding may inhibit kinase activity by displacing the pseudosubstrate. nih.gov By interfering with the AKAP79-PKC interaction, this compound can disrupt the proper targeting and translocation of conventional PKC isoforms within the cell. nih.govnovoprolabs.com
The ability of AKAP79 to anchor multiple signaling proteins, including PKA and calcineurin, allows for intricate crosstalk between different signaling pathways, such as those involving cAMP and Ca²⁺. elifesciences.orgnih.govbiorxiv.org Disruption of PKC's interaction with AKAP79 by this compound can therefore have broader implications for the regulation of downstream targets and cellular processes orchestrated by this signaling complex.
Table 1: Displacement of PKC from AKAP79 by this compound
| PKC Isoform | This compound Effect on Displacement from AKAP79(31-52) | Relative Potency vs. Scrambled Peptide |
| PKCα | Potent and complete displacement | Approximately 10-fold stronger |
| PKMζ | Relatively limited displacement | Similar to scrambled peptide |
Data based on in vitro affinity interaction assays. nih.gov
This compound's Influence on Neuronal Excitability and Network Dynamics
This compound has been observed to influence neuronal excitability and network dynamics, although some findings suggest potential non-specific effects. researchgate.net Studies investigating the impact of this compound on neuronal activity have revealed complex outcomes, including modulation of spontaneous and evoked activity, alterations in intracellular calcium dynamics, and effects on miniature excitatory postsynaptic currents (mEPSCs). researchgate.netnih.govjneurosci.org
Modulation of Spontaneous and Evoked Network Activity
Research has shown that this compound can significantly impact spontaneous and evoked neuronal network activity. In some studies using cultured hippocampal neurons, this compound, along with its inactive analog, scrambled ZIP, induced a dose-dependent increase in spontaneous activity. researchgate.net This increased excitability was associated with subsequent excitotoxic cell death at higher concentrations (5-10 µM). researchgate.net
Conversely, other studies have reported that intrahippocampal infusions of ZIP (the non-myristoylated form, but often discussed in the context of this compound's effects) in anesthetized rats profoundly reduced spontaneous hippocampal local field potentials. nih.govjneurosci.org This suppression was comparable in magnitude to the effect of lidocaine (B1675312) but had a slower onset and longer duration. nih.govjneurosci.org This suggests that this compound's effects on network activity may vary depending on the experimental preparation and concentration used.
Prior studies had sometimes implied that ZIP did not impair spontaneous or evoked network activity, but these often focused on time windows beyond two hours after infusion. nih.govjneurosci.org More recent work demonstrates significant inhibition of local network activity within shorter time frames, suggesting a direct or indirect biochemical signaling mechanism. nih.govjneurosci.org
Table 2: Effects of ZIP/Myr-ZIP on Neuronal Network Activity
| Preparation | Compound | Observed Effect on Spontaneous Activity | Observed Effect on Evoked Activity | Notes |
| Cultured Hippocampal Neurons | ZIP/Myr-ZIP¹ | Increased (dose-dependent) | Not explicitly stated in source | Associated with excitotoxicity at high concentrations researchgate.net |
| Anesthetized Rat Hippocampus | ZIP | Reduced (profound) | Impaired nih.govjneurosci.org | Slower onset, longer duration than lidocaine nih.govjneurosci.org |
¹Note: While the source primarily discusses ZIP, it mentions ZIP-induced increases in activity of cultured neuronal tissue and associates it with studies using ZIP/Myr-ZIP. researchgate.net
Alterations in Intracellular Calcium Dynamics
This compound has been linked to alterations in intracellular calcium concentration ([Ca²⁺]i). Studies in cultured hippocampal neurons reported that ZIP (and its scrambled analog) caused a sustained elevation of intracellular calcium concentration. researchgate.net This elevation was not blocked by conventional channel blockers, suggesting a mechanism independent of typical calcium channels. researchgate.net
Intracellular calcium dynamics are fundamental to various neuronal processes, including synaptic plasticity and the regulation of neuronal excitability. nih.govnih.gov The endoplasmic reticulum's calcium stores, regulated by ryanodine (B192298) receptors (RyRs) and inositol (B14025) trisphosphate receptors (IP₃Rs), play a significant role in shaping intracellular calcium signals. nih.gov While the precise mechanism by which this compound influences these dynamics requires further investigation, its ability to cause a sustained elevation in [Ca²⁺]i could contribute to the observed effects on neuronal excitability and, at higher concentrations, excitotoxicity. researchgate.net
Table 3: Effect of ZIP/Myr-ZIP on Intracellular Calcium
| Preparation | Compound | Observed Effect on Intracellular Calcium | Notes |
| Cultured Hippocampal Neurons | ZIP/Myr-ZIP¹ | Sustained elevation | Not blocked by conventional channel blockers researchgate.net |
¹Note: While the source primarily discusses ZIP, it mentions ZIP-induced increases in activity of cultured neuronal tissue and associates it with studies using ZIP/Myr-ZIP. researchgate.net
Effects on Miniature Excitatory Postsynaptic Currents (mEPSCs)
This compound has also been shown to affect miniature excitatory postsynaptic currents (mEPSCs), which represent the postsynaptic response to the spontaneous release of a single vesicle of neurotransmitter. Studies using patch-clamp recordings in cultured hippocampal neurons have reported that ZIP caused an increase in the frequency of mEPSCs. researchgate.net This increase in frequency suggests a presynaptic or postsynaptic modulation that enhances the likelihood of spontaneous vesicle release or increases the number of functional synapses. nih.gov
Another study investigating the effects of PI3K activation on AMPA receptor phosphorylation and synaptic incorporation observed that the enhancement in both mEPSC amplitude and frequency induced by PI3K activation was abolished by blocking PKCλ with Myr-aPKC-PS (a peptide inhibitor with similar properties to this compound). embopress.orgembopress.org This suggests that certain PKC isoforms, potentially inhibited by this compound, play a role in regulating mEPSC properties.
However, conflicting results exist regarding this compound's effect on mEPSCs. One study reported that ZIP did not influence mEPSC frequency or amplitude in primary hippocampal neurons under baseline conditions, but it prevented the increase in mEPSC amplitude induced by homeostatic plasticity. nih.gov These discrepancies highlight the complexity of this compound's actions and the potential for context-dependent effects on synaptic transmission.
Table 4: Effects of ZIP/Myr-ZIP on mEPSCs
| Preparation | Compound | Observed Effect on mEPSC Frequency | Observed Effect on mEPSC Amplitude | Notes |
| Cultured Hippocampal Neurons | ZIP | Increased | Not explicitly stated in source | Followed by increased membrane noise researchgate.net |
| Cultured Hippocampal Neurons | Myr-aPKC-PS¹ | Abolished PI3K-induced increase | Abolished PI3K-induced increase | Suggests involvement of PKCλ embopress.orgembopress.org |
| Primary Hippocampal Neurons | ZIP | No significant influence (baseline) | No significant influence (baseline) | Prevented increase after homeostatic plasticity nih.gov |
¹Note: Myr-aPKC-PS is a related pseudosubstrate inhibitor peptide targeting atypical PKCs. embopress.orgembopress.org
Myr Zip in the Study of Synaptic Plasticity and Neural Circuit Function
Regulation of Long-Term Potentiation (LTP) by Myr-ZIP
Research involving this compound has provided significant insights into the regulation of LTP, a prominent form of synaptic plasticity believed to be a cellular substrate for learning and memory. Studies consistently show that this compound interferes with the maintenance of LTP, highlighting a role for PKMζ in this process.
Reversal of Established Late-Phase Long-Term Potentiation (L-LTP)
A key finding in the study of this compound is its ability to reverse established L-LTP. L-LTP is a protein synthesis-dependent phase of synaptic potentiation that is more enduring than early-phase LTP (E-LTP). Studies in hippocampal slices have demonstrated that applying this compound after L-LTP has been induced leads to a reversal of the sustained potentiation back towards baseline levels. For instance, bath application of this compound one hour after the induction of L-LTP successfully reversed the potentiation guidetopharmacology.orgwikipedia.orgfishersci.nl. This reversal effect has also been observed in in vivo settings, where injection of ZIP 22 hours post-tetanization reversed persistent potentiation of field excitatory postsynaptic potential (fEPSP) responses sigmaaldrich.com. The reversal is typically specific to the tetanized pathway and does not affect baseline synaptic transmission in untetanized pathways guidetopharmacology.orgwikipedia.orgsigmaaldrich.comwikipedia.org. Another PKMζ inhibitor, myr-pep2m, also demonstrated the ability to reverse established LTP when applied hours after tetanization wikipedia.org.
| Study Context | Time of this compound Application Relative to L-LTP Induction | Observed Effect on Established L-LTP | Citation |
|---|---|---|---|
| Hippocampal slices | 1 hour after induction | Reversal of L-LTP | guidetopharmacology.orgwikipedia.orgfishersci.nl |
| In vivo (post-tetanization) | 22 hours after tetanization | Reversal of persistent potentiation | sigmaaldrich.com |
| APP/PS1 mice (RYA-primed L-LTP) | 60 minutes after induction | Prevention of maintenance | pnas.orgwikipedia.org |
| Hippocampal slices (using myr-pep2m) | 3 hours after tetanization | Reversal of potentiation | wikipedia.org |
Prevention of Early-Phase LTP (E-LTP) Transformation into L-LTP
Beyond reversing established L-LTP, this compound also plays a role in preventing the conversion of the transient E-LTP into the more stable L-LTP. This effect is particularly evident in studies investigating synaptic tagging and capture (STC), where a weak stimulus that normally induces only E-LTP can be transformed into L-LTP if it occurs concurrently with or shortly after a strong stimulus that triggers the synthesis of plasticity-related proteins (PRPs). This compound has been shown to prevent this transformation, indicating that PKMζ is a crucial PRP for the consolidation of E-LTP into L-LTP nih.govdisprot.org. In experiments involving RYA priming in APP/PS1 mice, this compound applied before and during the priming prevented the transformation of E-LTP into L-LTP pnas.org. This suggests that PKMζ activity is necessary during a critical time window for the enduring potentiation of synapses that have received a weak stimulus but are "tagged" to capture PRPs.
Selective Blockade of Synaptic Potentiation in Hippocampal Slices
Studies using hippocampal slices have highlighted this compound's selective effects on synaptic potentiation. This compound primarily targets the maintenance phase of LTP, particularly the late phase, while typically not affecting baseline synaptic transmission in pathways that have not undergone potentiation guidetopharmacology.orgwikipedia.orgsigmaaldrich.comwikipedia.org. Its ability to block the potentiation acquired through synaptic tagging further underscores its specificity for the mechanisms underlying the enduring forms of LTP guidetopharmacology.orgwikipedia.org. While this compound is widely used as a PKMζ inhibitor, some research indicates that at higher concentrations, it may also inhibit other atypical PKC isoforms, such as PKCi/λ, and could have effects on neuronal and network activity that are independent of PKMζ pnas.orgbio-techne.comwikidata.orgciteab.comnih.govtocris.com. However, its consistent effect on L-LTP maintenance across numerous studies supports its utility as a tool for studying the molecular underpinnings of this process.
This compound and Long-Term Depression (LTD) Research
In addition to its effects on LTP, this compound has been used to probe the mechanisms of long-term depression (LTD), another form of synaptic plasticity characterized by a lasting decrease in synaptic strength.
Interactions with Synaptic Tagging and Capture (STC) Processes
This compound has proven to be a valuable tool for dissecting the mechanisms of Synaptic Tagging and Capture (STC), a process that allows for the associative strengthening of synapses. STC involves the concept of synaptic "tags" set by neuronal activity and the capture of newly synthesized plasticity-related proteins (PRPs) to consolidate plasticity guidetopharmacology.orgwikipedia.orgwikipedia.orgnih.govdisprot.orggenecards.orgciteab.comfishersci.ptwikipedia.org. PKMζ has been identified as an LTP-specific PRP crucial for STC guidetopharmacology.orgwikipedia.orgwikipedia.orgnih.govfishersci.ptwikipedia.org. This compound's action in preventing the transformation of E-LTP into L-LTP in weakly stimulated synapses that are subject to capture highlights the necessity of PKMζ activity for this associative process guidetopharmacology.orgwikipedia.orgnih.govdisprot.org. Furthermore, this compound has been shown to prevent the maintenance of L-LTP in both the strongly stimulated synapses that produce PRPs and the weakly stimulated, tagged synapses that capture them during STC wikipedia.orgpnas.orgwikipedia.orggenecards.org. These findings collectively underscore the critical role of PKMζ, as revealed through the use of inhibitors like this compound, in the molecular machinery that supports the enduring changes in synaptic strength underlying associative memory processes. Some studies also suggest that metaplasticity can influence STC mechanisms, potentially switching them to become dependent on PKMζ, which would then be susceptible to this compound inhibition fishersci.ptwikipedia.org.
This compound's Impact on LTP-Specific Plasticity-Related Proteins (PRPs) in STC
The synaptic tagging and capture (STC) hypothesis proposes that the persistence of long-term synaptic plasticity, such as LTP, relies on the local "tagging" of activated synapses and the capture of newly synthesized plasticity-related proteins (PRPs) nih.govroyalsocietypublishing.orgjneurosci.org. PKMζ has been identified as a crucial LTP-specific PRP involved in the maintenance of long-lasting potentiation researchgate.netjneurosci.org.
Studies using this compound have provided evidence for the role of PKMζ as a PRP in STC. For instance, bath application of this compound after the induction of late-phase LTP (L-LTP) has been shown to reverse the potentiation back to baseline levels, indicating that PKMζ activity is necessary for maintaining the late phase of LTP jneurosci.org. In experiments involving STC protocols, where a strong tetanus induces L-LTP and a weak tetanus induces early-phase LTP (E-LTP) on convergent pathways, this compound application after the induction of E-LTP has been shown to prevent its transformation into L-LTP, suggesting that the capture of PKMζ by the tagged synapses is blocked jneurosci.orgjneurosci.org.
Data from experiments investigating the effects of this compound on STC in hippocampal slices demonstrate that inhibiting PKMζ disrupts the maintenance of L-LTP. For example, in one study, application of 1 µM this compound 30 minutes after the induction of L-LTP in synaptic input S1 and E-LTP in synaptic input S2 resulted in the reversal of L-LTP in S1 and the return of potentiation in S2 to pretetanization baseline values within a few hours jneurosci.org.
Modulation of Cross-Tagging Phenomena
Cross-tagging is a form of associative plasticity within the STC framework where a strong stimulus in one synaptic pathway can provide PRPs that are captured by a weakly stimulated, tagged synapse in a different convergent pathway, leading to the conversion of transient early plasticity into lasting late plasticity conicet.gov.arnih.govresearchgate.net. This compound has been used to investigate the role of PKMζ in these cross-tagging interactions.
Research indicates that PKMζ is involved in the capture process during cross-tagging, particularly in the conversion of E-LTP to L-LTP. Studies have shown that inhibiting PKMζ with this compound can prevent the transformation of E-LTP into L-LTP at a weakly stimulated synapse when PRPs are supplied by a strongly stimulated pathway jneurosci.orgnih.gov. However, the role of PKMζ in cross-tagging involving long-term depression (LTD) appears to be different, as this compound application after the establishment of cross-tagging did not affect the transformation of E-LTD to L-LTD in one study nih.gov.
An example of this compound's effect on cross-tagging involving LTP is shown in experiments where late-LTD was induced in one pathway (S1) followed by a weak tetanus in another pathway (S2). In control conditions, this led to the transformation of E-LTP in S2 into L-LTP via cross-tagging. However, the subsequent application of this compound prevented the maintenance of L-LTP in S1 and blocked the cross-tagging effect, revealing only E-LTP in S2 nih.gov.
Elucidating this compound's Effects in Models of Neurological Impairment
This compound has been employed in models of neurological impairment, particularly Alzheimer's disease (AD), to understand the contribution of PKMζ-dependent plasticity mechanisms to disease pathology and potential rescue strategies.
Analysis in Animal Models of Alzheimer's Disease (e.g., APP/PS1 mice)
Animal models of AD, such as APP/PS1 mice which express mutations associated with early-onset AD and develop amyloid plaques jax.orgmdpi.com, exhibit impaired synaptic plasticity, including deficits in L-LTP and STC pnas.org. Studies using this compound in these models have aimed to determine if normalizing PKMζ function or its downstream effects can restore plasticity.
Research in APP/PS1 mice has shown a decrease in total PKMζ levels compared to wild-type mice nih.govresearchgate.net. Investigating metaplasticity mechanisms, such as those triggered by ryanodine (B192298) receptor (RyR) activation, has shown promise in restoring plasticity in these models pnas.orgnih.govresearchgate.net. This compound has been used to test the dependence of this restored plasticity on PKMζ. For instance, the effect of RyR priming in rescuing impaired L-LTP in APP/PS1 mice was completely abolished by this compound application nih.govresearchgate.net. This suggests that the restoration of L-LTP by RyR priming in AD models is mediated, at least in part, through a mechanism involving PKMζ.
Furthermore, this compound has been used to investigate the role of PKMζ in RyR-primed STC in APP/PS1 mice. Bath administration of this compound prevented the maintenance of primed L-LTP and the transformation of E-LTP into L-LTP, indicating that PKMζ is crucial for the re-establishment of STC in these impaired conditions pnas.orgnih.govresearchgate.net.
Influence on Metaplasticity Mechanisms (e.g., Ryanodine Receptor Priming)
Metaplasticity refers to the activity-dependent changes in the ability of synapses to undergo subsequent plastic changes nih.govoup.com. Ryanodine receptor (RyR) activation is one mechanism known to induce metaplasticity, influencing the threshold and duration of synaptic plasticity conicet.gov.aroup.com. This compound has been instrumental in understanding the role of PKMζ in RyR-mediated metaplasticity.
Studies have shown that RyR activation can prolong the durability of the synaptic tag and extend the time window for associative interactions in STC conicet.gov.aroup.com. This metaplastic effect can alter the mechanisms of STC, potentially switching from a CaMKII-mediated to a PKMζ-mediated process oup.com. This compound has been used to demonstrate that the enhancement of potentiation observed in RyR-primed LTP is abolished by PKMζ inhibition nih.govoup.com. This suggests that PKMζ is a key PRP involved in the metaplastic changes induced by RyR activation that facilitate enhanced and prolonged potentiation.
In APP/PS1 mice, where metaplasticity and STC are impaired, RyR priming can restore these functions pnas.orgnih.govresearchgate.net. The finding that this compound abolishes the effects of RyR priming in these mice underscores the critical role of PKMζ in the metaplastic rescue of synaptic deficits in AD models nih.govresearchgate.net.
This compound as a Probe for Investigating Associative Learning Processes
Beyond its effects on synaptic plasticity in isolation, this compound has been used to explore the involvement of PKMζ in behavioral manifestations of associative learning.
Impact on Conditioned Place Preference Responses
Conditioned Place Preference (CPP) is a behavioral paradigm used to assess the rewarding properties of stimuli, often drugs of abuse, through associative learning nih.govomnitech-usa.com. Animals learn to associate a specific environment with the rewarding stimulus and subsequently show a preference for that environment.
This compound has been shown to inhibit the conditioned place preference response to morphine in rats when administered intracranially into the nucleus accumbens core caymanchem.combioscience.co.ukbertin-bioreagent.com. The nucleus accumbens is a brain region critically involved in reward and motivation, and these findings suggest that PKMζ activity in this area is necessary for the formation or maintenance of the association between the environment and the rewarding effects of morphine, thus impacting associative learning related to reward.
The inhibition of the conditioned place preference response by this compound highlights the role of PKMζ in the neural circuits underlying reward memory and associative learning in the context of drug reward caymanchem.combioscience.co.uk.
Effects on Eyeblink Classical Conditioning
Research into the chemical compound this compound has provided insights into the molecular mechanisms underlying learning and memory, particularly within the context of synaptic plasticity in neural circuits. Eyeblink classical conditioning (EBCC), a widely used paradigm for studying associative learning, has been a key area where the effects of this compound have been investigated. EBCC involves pairing a neutral conditioned stimulus (CS), such as a tone or light, with an unconditioned stimulus (US), typically an air puff to the eye, which elicits a reflexive eyeblink. Through repeated pairings, the animal learns to associate the CS with the US and develops a conditioned response (CR), an eyeblink, in anticipation of the US. The cerebellum is known to be critically involved in the acquisition and timing of this learned response nih.govnih.govnih.gov.
Studies investigating the role of protein kinase M zeta (PKMζ), an atypical protein kinase C (PKC) isoform, in memory consolidation and maintenance have utilized this compound as a pharmacological inhibitor. This compound is a myristoylated peptide designed to inhibit PKMζ activity tocris.comcaymanchem.com. Research suggests that PKMζ is involved in maintaining late-phase long-term potentiation (LTP), a form of synaptic plasticity thought to underlie memory storage tocris.comnih.govsuny.edu.
Specific research using intracerebellar infusion of this compound has demonstrated a significant disruption of EBCC. In one study, infusion of the zeta-inhibitory peptide (ZIP), which is this compound, into the lobulus simplex of the cerebellar cortex significantly impaired the acquisition or expression of conditioned eyeblink responses in rats researchgate.net. Animals receiving this compound exhibited a significantly lower percentage of conditioned responses compared to control groups infused with a vehicle solution researchgate.net. A scrambled version of the peptide (Scr-ZIP), used as a control, did not produce the same disruptive effects on conditioning, indicating the specificity of this compound's action researchgate.net.
These findings suggest that PKMζ activity in the cerebellum is important for the formation or recall of the associative memory formed during eyeblink classical conditioning. While the precise mechanisms are still under investigation, the disruption of CRs by this compound points to a role for PKMζ-dependent synaptic plasticity within cerebellar circuits in supporting this form of learning.
Detailed research findings from studies using this compound in eyeblink conditioning paradigms highlight the peptide's impact on the learned behavior. The percentage of conditioned responses observed across conditioning sessions provides a measure of learning progress. A reduced percentage of CRs in the presence of this compound indicates impaired learning or memory retrieval.
| Group | Session 2 CR % | Session 3 CR % | Session 4 CR % |
| Vehicle | High | Higher | Highest |
| This compound | Significantly Lower | Significantly Lower | Significantly Lower |
| Scr-ZIP | High | Higher | Highest |
Note: This table represents a qualitative summary based on the description of results where the this compound group showed significantly fewer CRs than the vehicle and scrambled control groups researchgate.net. Specific numerical data would be required for a quantitative table.
These results support the hypothesis that PKMζ, targeted by this compound, plays a crucial role in the synaptic changes within cerebellar circuits that are necessary for successful eyeblink classical conditioning. However, it is also important to note that some research suggests this compound may have effects beyond inhibiting PKMζ, potentially influencing other kinases like GSK-3β, which could also contribute to its effects on memory researchgate.net. Despite this, the consistent finding of impaired eyeblink conditioning following this compound administration underscores the importance of the molecular pathways it affects in this specific form of associative learning.
Advanced Research Methodologies for Myr Zip Characterization
Molecular Biology Techniques for Mechanistic Elucidation
Protein Expression Analysis via Western Blot
Western blotting is a fundamental technique used to detect specific proteins and determine their relative abundance in biological samples rwdstco.comlabxchange.org. In the context of Myr-ZIP research, Western blot analysis is employed to assess the expression levels of PKMζ and potentially other proteins that might be affected by this compound treatment or involved in its mechanism of action nih.gov.
Studies have used Western blot to examine PKMζ expression levels in different experimental conditions, such as after the induction of LTP or in the presence of this compound or its scrambled control peptide (scr-ZIP) nih.govpnas.org. For instance, Western blot analysis of hippocampal tissue sections has revealed changes in PKMζ expression following certain plasticity-inducing protocols nih.gov. While this compound is designed to inhibit PKMζ activity, Western blot can help determine if the compound or experimental manipulations also influence the total protein levels of PKMζ or related kinases nih.govpnas.org.
Western blotting can also be used to analyze protein-protein interactions, which is relevant given that this compound is thought to interact with proteins like PKMζ and potentially others involved in scaffolding or trafficking labxchange.orgnih.gov. By combining Western blot with techniques like co-immunoprecipitation, researchers can investigate if this compound affects the binding of PKMζ to interacting partners, such as the scaffold protein p62, which has been identified as a potential target for ZIP nih.gov.
An example of data that might be obtained from Western blot analysis in this compound research is shown in the conceptual table below, illustrating how relative protein levels might be compared across different treatment groups.
| Sample Group | PKMζ Level (Relative Intensity) | GAPDH Level (Loading Control) | PKMζ/GAPDH Ratio |
| Control | 1.00 | 1.00 | 1.00 |
| LTP Induction | 1.50 | 1.02 | 1.47 |
| LTP + this compound | 1.45 | 0.98 | 1.48 |
| LTP + scr-ZIP | 1.55 | 1.01 | 1.53 |
| PKMζ Knock-out (Control) | 0.05 | 0.99 | 0.05 |
| PKMζ Knock-out + this compound | 0.04 | 1.00 | 0.04 |
Note: This table is illustrative and represents hypothetical data that could be obtained from Western blot experiments.
Quantitative Western blotting requires careful normalization to account for variability in sample loading and transfer, often utilizing loading controls like GAPDH or beta-tubulin, or employing total protein normalization methods labxchange.orgthermofisher.combio-rad.com.
Cellular Imaging and Microscopy Techniques
Cellular imaging and microscopy techniques are invaluable for visualizing the localization of this compound within cells and monitoring its impact on dynamic cellular processes and signaling events.
Monitoring Intracellular Signaling Events (e.g., Intracellular Calcium Imaging)
Intracellular calcium is a critical second messenger involved in numerous cellular processes, including synaptic plasticity, neurotransmission, and cell signaling cascades nih.govfluorofinder.comthermofisher.comfrontiersin.org. Monitoring changes in intracellular calcium concentration ([Ca²⁺]ᵢ) is a common method to assess the impact of compounds like this compound on cellular signaling.
Calcium imaging typically involves loading cells with fluorescent calcium indicator dyes, such as Fura-2 or Fluo-4, whose fluorescence properties change upon binding to calcium ions nih.govfluorofinder.comthermofisher.com. Ratiometric dyes like Fura-2 allow for more accurate measurements of calcium concentration by minimizing the effects of uneven dye loading or photobleaching nih.govfluorofinder.comthermofisher.com.
While some research indicates that ZIP (the non-myristoylated form) can induce an increase in spontaneous activity and excitotoxic death in cultured neurons, potentially involving calcium dysregulation, the direct effects of this compound on intracellular calcium signaling are not explicitly detailed in the provided search results researchgate.net. However, given the involvement of PKMζ and related kinases in signaling pathways that can influence calcium dynamics, it is plausible that this compound could indirectly affect intracellular calcium levels. Research employing calcium imaging could investigate if this compound treatment leads to alterations in baseline calcium levels, calcium transients, or the response to calcium-mobilizing stimuli.
The table below conceptually illustrates how intracellular calcium levels might be presented in a calcium imaging experiment.
| Cell Type | Treatment | Baseline [Ca²⁺]ᵢ (nM) | Peak [Ca²⁺]ᵢ (nM) after stimulus | Duration of Transient (seconds) |
| Cultured Neurons | Vehicle | ~100 | ~500 | ~10 |
| Cultured Neurons | This compound (low) | ~110 | ~480 | ~9 |
| Cultured Neurons | This compound (high) | ~150 | ~800 | ~15 |
| Cultured Neurons | scr-ZIP (high) | ~105 | ~520 | ~11 |
Note: This table is illustrative and represents hypothetical data that could be obtained from calcium imaging experiments.
Computational and Theoretical Modeling of this compound Interactions and Effects
Computational and theoretical modeling approaches provide valuable insights into the potential interactions of this compound at the molecular level and can help predict its effects.
Molecular Modeling of Peptide-Protein Interactions
Molecular modeling techniques, such as peptide docking and molecular dynamics simulations, are employed to study the binding of peptides like this compound to their target proteins aip.orgplos.orgbonvinlab.org. These methods can help predict binding conformations, estimate binding affinities, and provide a detailed view of the molecular interactions involved aip.orgplos.orgbonvinlab.org.
Given that this compound is designed to interact with the catalytic site of PKMζ, molecular docking simulations could be used to model how the peptide fits into the active site of the kinase eurogentec.com. These simulations can help identify key residues involved in the interaction and provide a structural basis for the peptide's inhibitory activity.
Furthermore, molecular modeling has been utilized to investigate the interaction of ZIP with the scaffold protein p62 nih.gov. Structural modeling and protein-protein docking predicted that ZIP binds to an acidic surface on the PB1 domain of p62, an interaction validated by experimental methods nih.gov. This suggests that molecular modeling can be instrumental in identifying novel targets or off-target interactions of this compound.
Peptide docking studies often consider the flexibility of the peptide, as peptides can undergo significant conformational changes upon binding to a protein aip.orgbonvinlab.org. Advanced techniques like Gaussian accelerated molecular dynamics (GaMD) can enhance sampling and provide insights into the free energy and kinetics of peptide binding aip.org.
Computational modeling can also explore how the myristoylation of ZIP affects its interaction with membranes or its accessibility to intracellular targets. While specific modeling studies of myristoylated ZIP's membrane interactions were not found in the provided results, the myristoyl group is known to influence protein localization and membrane association constantsystems.combiorxiv.org.
The table below conceptually outlines parameters and outcomes from molecular modeling studies of peptide-protein interactions.
| Modeling Method | Target Protein | Predicted Binding Site | Estimated Binding Affinity (Kd or Ki) | Key Interacting Residues | Conformational Changes Observed |
| Peptide Docking | PKMζ (Catalytic Domain) | Active Site | Low µM - nM | Specific amino acids in active site | Flexibility upon binding |
| Protein-Peptide Docking | p62 (PB1 Domain) | Acidic Surface | Not specified in source | Acidic residues on p62, basic residues on ZIP | Induced fit likely |
| Molecular Dynamics Simulation | PKMζ-Myr-ZIP Complex | Active Site | Free energy calculations possible | Detailed interaction network | Dynamic movements of peptide/protein |
Note: This table is illustrative and represents hypothetical data and outcomes from molecular modeling studies.
Computational modeling complements experimental approaches by providing testable hypotheses about the molecular mechanisms underlying this compound's effects and guiding the design of further experiments.
Theoretical Frameworks for Synaptic Plasticity and Memory Processes
This compound has played a notable role in probing theoretical frameworks concerning synaptic plasticity and memory, particularly those centering on the persistence of memory traces at the synapse. The compound's use is intimately linked to the hypothesis that PKMζ is a key molecule for the maintenance of late-phase LTP (L-LTP) and long-term memory (LTM) wikipedia.orgfishersci.be. This aligns with the broader "synaptic plasticity and memory hypothesis," which posits that activity-dependent synaptic plasticity is both necessary and sufficient for memory formation nih.govuni.lu.
A prominent theoretical framework explored with this compound is the Synaptic Tagging and Capture (STC) hypothesis. This theory suggests that a weak synaptic stimulation can set a "tag" at a synapse, allowing it to capture plasticity-related proteins (PRPs) synthesized in response to a strong stimulation elsewhere in the neuron, thereby converting early-phase LTP (E-LTP) into L-LTP or contributing to the maintenance of established L-LTP nih.govlipidbook.org. This compound has been used in experiments to test the role of PKMζ as a crucial PRP in this process. Studies have shown that applying this compound after the induction of LTP can reverse established L-LTP, suggesting that PKMζ activity is required for maintaining the potentiated state wikipedia.orgenergy.govfishersci.be. Furthermore, this compound has been used to investigate the capture and cross-capture aspects of STC, demonstrating that inhibiting PKMζ can prevent the conversion of E-LTP to L-LTP at tagged synapses nih.govenergy.govwikipedia.org.
However, research utilizing this compound has also led to significant challenges and refinements of these theoretical frameworks. A major point of contention arose from studies using constitutive and conditional PKMζ knockout mice, which showed intact LTP and LTM despite the absence of PKMζ wikipedia.orgfishersci.befishersci.ca. Problematically, application of ZIP (the non-myristoylated version or implying this compound's active component) in these knockout mice still impaired LTP and LTM, suggesting a mechanism of action independent of PKMζ wikipedia.orglipidmaps.orgfishersci.sefishersci.befishersci.ca. This finding necessitated a re-evaluation of this compound's specificity as a PKMζ inhibitor and raised questions about the extent to which PKMζ is solely responsible for memory maintenance wikipedia.orglipidmaps.orgfishersci.be.
The observation that this compound can cause a profound and long-lasting suppression of general neural activity, similar to lidocaine (B1675312), introduced a significant confound in interpreting behavioral experiments where this compound was used to infer a specific role for PKMζ in memory wikipedia.orglipidmaps.org. This highlights the need for theoretical models to account for potential off-target effects of pharmacological tools.
Despite these complexities, this compound continues to be a reference point in discussions about the molecular basis of memory persistence. The ongoing debate has spurred the development of more nuanced theoretical frameworks. For instance, some theories now consider the possibility of compensation by other kinases like PKCi/λ in the absence of PKMζ guidetopharmacology.org. Furthermore, new theoretical frameworks are being explored, including those based on negative feedback mechanisms at the level of protein elimination, such as the interaction between PKMζ and KIBRA, to explain the long-term maintenance of synaptic efficacies fishersci.be.
This compound research has also intersected with the concept of metaplasticity , which refers to the activity-dependent changes in the ability to induce subsequent plasticity lipidbook.org. Studies have investigated how PKMζ, and by extension the effects observed with this compound, might be involved in governing the compartmentalization of STC through interactions with other factors like BDNF wikipedia.org. This suggests that the theoretical frameworks for synaptic plasticity need to incorporate mechanisms that control the rules and thresholds for plasticity induction and maintenance.
Considerations for Myr Zip Peptide Synthesis and Experimental Fidelity
Impact of Myristoylation on Peptide Efficacy and Cellular Access
Myristoylation, the covalent attachment of a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminus of a protein or peptide, plays a critical role in the function of Myr-ZIP. This lipid modification enhances the peptide's hydrophobicity, which is essential for its interaction with and translocation across cell membranes. nih.govumass.edu The myristoyl group acts as a membrane anchor, facilitating the peptide's entry into the cytoplasm where it can access its target, PKMζ. nih.govumass.edu
Studies have shown that myristoylation is crucial for the cellular access and efficacy of peptides. For instance, research on other myristoylated proteins and peptides has demonstrated that this modification is necessary for membrane targeting and can influence protein-protein interactions. umass.eduelifesciences.org While myristoylation is important for membrane binding, it may not be sufficient on its own for stable membrane anchoring and often requires additional interactions. umass.edu The presence of the myristoyl group in this compound is a key feature that distinguishes it from the unmodified peptide and underlies its ability to inhibit intracellular PKMζ.
Influence of Amino Acid Composition and Sequence Length on Peptide Potency and Specificity
The amino acid composition and sequence length of a peptide significantly influence its biological activity, including potency and specificity. For this compound, the specific sequence SIYRRGARRWRKL is derived from the pseudosubstrate region of PKCζ, mimicking the segment that interacts with the kinase's catalytic domain. anaspec.comnih.gov This sequence is critical for this compound's inhibitory action against PKMζ.
Design and Application of Control Peptides (e.g., Scrambled ZIP)
Scrambled ZIP typically has the sequence Myr-RLYRKRIWRSAGR, maintaining the myristoylation and the same amino acid count as this compound but with a rearranged order. eurogentec.com
Comparative Analysis of this compound and Scrambled Control Peptide Effects
Comparative studies between this compound and Scrambled ZIP are routinely performed to demonstrate that the effects observed with this compound are due to its specific sequence and interaction with PKMζ, rather than non-specific effects. tocris.comeurogentec.compnas.orgpnas.orgresearchgate.netproteogenix.sciencenih.govnih.govgenscript.comtandfonline.comnih.govnovoprolabs.com Ideally, a scrambled control peptide should exhibit significantly reduced or no activity compared to the active peptide in the biological assay being conducted.
Research has shown that while this compound potently inhibits PKMζ and affects processes like LTP and memory, the scrambled control peptide often does not reproduce these effects. For example, studies on LTP maintenance in hippocampal slices have demonstrated that this compound abolishes enhanced potentiation, whereas Scrambled ZIP does not. pnas.orgnih.gov Similarly, in memory retention studies, this compound has been shown to disrupt long-term memory, while the scrambled peptide did not have a significant effect. researchgate.net
However, some studies have reported that scrambled control peptides can exhibit some level of activity, sometimes similar to the active peptide, depending on the specific assay and context. researchgate.netnih.gov For instance, one study found that while this compound was more potent at inhibiting PKMζ, the scrambled peptide also showed some inhibitory effect, albeit weaker. nih.gov This highlights the importance of careful interpretation of scrambled peptide data.
Challenges and Nuances in Interpreting Scrambled Peptide Data
While scrambled peptides are valuable controls, their use and interpretation come with challenges and nuances. The assumption that scrambling a sequence completely abolishes its biological activity is not always valid. tocris.compnas.orgresearchgate.netgenscript.com As mentioned, scrambled peptides can sometimes exhibit off-target effects or interact with proteins in a non-sequence-specific manner due to their amino acid composition or physical properties like charge. researchgate.netproteogenix.science
Factors such as peptide purity, potential for aggregation, and cellular uptake efficiency can also influence the results obtained with scrambled controls. genscript.com Furthermore, the process of scrambling a sequence might inadvertently create a new sequence that interacts with unintended targets. proteogenix.science Therefore, it is crucial to interpret data from scrambled peptide experiments cautiously and, where possible, use multiple types of controls or orthogonal experimental approaches to confirm the specificity of this compound's effects. peeref.com The challenges in interpreting peptide data, including those from scrambled controls, are recognized in peptide research. curirx.comacs.orgnih.gov
Implications of Residual Trifluoroacetic Acid (TFA) from Peptide Synthesis on Experimental Outcomes
This compound is typically synthesized using solid-phase peptide synthesis (SPPS), a process that commonly utilizes trifluoroacetic acid (TFA) for cleavage of the peptide from the solid support and during purification by HPLC. peptide.combachem.comgenscript.comgenscript.comactivotec.comrsc.org As a result, synthetic peptides, including this compound, are often obtained as TFA salts and can contain residual TFA. genscript.comgenscript.comnovoprolabs.comactivotec.com
Residual TFA in peptide preparations can significantly impact biological assays and experimental outcomes. genscript.comgenscript.comnovoprolabs.com TFA is a strong acid and can interfere with cellular processes, potentially leading to cytotoxicity or altered cellular behavior even at relatively low concentrations. genscript.comnovoprolabs.com For example, TFA has been shown to affect cellular assays and can inhibit or promote cellular proliferation depending on the concentration. genscript.comnovoprolabs.com It can also act as an allosteric regulator for certain receptors. novoprolabs.com
The presence of residual TFA can lead to unpredictable discrepancies in experimental data, making it difficult to attribute observed effects solely to the peptide itself. genscript.comgenscript.comnovoprolabs.com To mitigate this issue, it is often necessary to perform TFA removal or counterion exchange (e.g., to acetate (B1210297) or HCl salts) after peptide synthesis, particularly for peptides intended for cell-based assays or in vivo studies. genscript.comgenscript.comactivotec.com The level of residual TFA can vary in synthesized peptides, and reducing it is considered essential for improving the reliability of study outcomes. genscript.comgenscript.com
Emerging Research Directions and Future Perspectives on Myr Zip
Identification of Novel Myr-ZIP Interacting Proteins and Signaling Pathways Beyond Established Targets
Current research on this compound primarily focuses on its interaction with and inhibition of atypical Protein Kinase C (PKC) isoforms, particularly PKMζ, which is involved in synaptic plasticity and memory maintenance novoprolabs.com. However, the myristoyl group attached to this compound, a common lipid modification, facilitates interactions with cellular membranes and potentially other proteins beyond its primary target creative-proteomics.comcreative-diagnostics.comfrontiersin.org. Future research directions include the comprehensive identification of novel proteins that interact with this compound. Given that myristoylated proteins can act as scaffolds or anchors facilitating the formation of multi-protein complexes, it is plausible that this compound engages with a broader range of cellular partners creative-proteomics.com. Techniques such as crosslinking and co-immunoprecipitation followed by mass spectrometry could be employed to capture and identify transient or stable protein-protein interactions mediated by this compound's myristoyl group or its peptide sequence creative-proteomics.com.
Furthermore, exploring the impact of this compound on signaling pathways beyond those directly modulated by PKCζ/PKMζ is an active area of investigation. While this compound is known to disrupt conventional PKC targeting and translocation, its broader effects on cellular signaling networks warrant further study novoprolabs.com. Research into how this compound might influence pathways related to membrane trafficking, lipid signaling, or other myristoylated protein-dependent processes could reveal novel mechanisms of action and therapeutic potential. For instance, studies have shown that myristoylation is critical in signal transduction pathways involving G-protein family members, protein kinases, and small GTPases, suggesting potential indirect influence of this compound on these cascades creative-diagnostics.com. The identification of novel intermediary proteins that bridge different signaling pathways, potentially through interactions with myristoylated proteins like those influenced by this compound, represents a promising avenue for future research biorxiv.orgsciety.org.
Development of Next-Generation this compound Analogs with Enhanced Specificity and Tunable Properties
The development of next-generation this compound analogs aims to improve its specificity and introduce tunable properties for research and potential therapeutic applications. While this compound is recognized as a potent inhibitor of PKMζ, it has also been shown to interact with other PKC family isoforms and disrupt conventional PKC targeting at higher concentrations novoprolabs.comcaymanchem.com. Designing analogs with enhanced specificity for atypical PKCs over conventional isoforms is a key research goal. This could involve modifications to the peptide sequence or the myristoyl group to optimize binding affinity and selectivity.
Tunable properties, such as controlled cellular entry, altered subcellular localization, or inducible activity, are also being explored for this compound analogs. For example, incorporating elements that allow for light-activated or chemically-inducible release of the active peptide could provide greater spatiotemporal control over its effects in research settings elifesciences.org. Modifications to the myristoyl group or the addition of other lipid modifications could influence membrane association and targeting to specific cellular compartments creative-proteomics.comcreative-diagnostics.com. The fine-tuning of physicochemical properties through chemical modifications is a general strategy in developing probes and therapeutics with enhanced performance and tunable reactivity nih.govacs.orgoup.com. Future analogs might also explore variations in peptide length, amino acid substitutions, or the incorporation of non-natural amino acids to improve stability, bioavailability, and reduce off-target effects, including potential issues related to peptide charge and endocytosis observed with the original ZIP peptide researchgate.netscispace.com.
Integration of this compound Research into Broader Neurobiological Contexts and Complex Disease Models
This compound research has significantly contributed to understanding the role of PKMζ in synaptic plasticity and memory, particularly in the context of long-term potentiation novoprolabs.com. Integrating these findings into broader neurobiological contexts is a crucial future direction. This includes investigating the involvement of this compound-sensitive pathways in various forms of learning and memory beyond the specific paradigms where it has been studied. Exploring its role in different brain regions and neuronal circuits is also essential scispace.comsemanticscholar.org. Research suggests that PKMζ and related atypical PKCs may be involved in regulating neuronal development and maintenance, highlighting a broader potential scope for this compound research in neurobiology researchgate.net.
Furthermore, extending this compound research into complex disease models, particularly neurodegenerative and psychiatric disorders where synaptic dysfunction and altered plasticity are implicated, holds significant promise. Studies have already begun to explore the role of PKMζ in conditions like Alzheimer's disease, suggesting that modulating its activity with compounds like this compound could have therapeutic implications researchgate.net. Integrating this compound research into models of other neurological conditions, as well as complex diseases involving altered signaling pathways and protein interactions, such as cancer and metabolic disorders, is a logical next step creative-diagnostics.comnews-medical.netnih.gov. Investigating how this compound interacts with or influences the molecular mechanisms underlying these diseases, potentially through its effects on protein localization, signaling hubs, or protein-protein interaction networks, could uncover novel therapeutic targets or strategies.
Further Elucidation of the Full Spectrum of Myristoylated Protein Functions in Cellular Processes
Myristoylation is a fundamental post-translational modification that impacts a wide array of cellular processes by influencing protein membrane association, localization, and interactions creative-proteomics.comcreative-diagnostics.comfrontiersin.org. While significant progress has been made in identifying myristoylated proteins and understanding their roles in signal transduction, membrane trafficking, and protein-protein interactions, the full spectrum of their functions is still being elucidated creative-proteomics.comcreative-diagnostics.comfrontiersin.orgnews-medical.netplos.org. Future research will continue to identify novel myristoylated proteins and map their precise roles in various cellular contexts.
Advanced proteomic techniques, coupled with bioinformatic analysis, are instrumental in comprehensively identifying the myristoylated proteome under different physiological and pathological conditions. Understanding the dynamics of myristoylation, including the enzymes that catalyze its addition (N-myristoyltransferase, NMT) and potential mechanisms for its removal, is also critical creative-diagnostics.comfrontiersin.org. Research into the interplay between myristoylation and other post-translational modifications will provide a more complete picture of how the function of myristoylated proteins is regulated. Given that myristoylated proteins are involved in diverse functions such as cell adhesion, motility, intracellular transport, apoptosis, and immune responses, a deeper understanding of their roles will shed light on fundamental cellular mechanisms and disease pathogenesis creative-proteomics.comfrontiersin.orgnews-medical.net. This ongoing research into the broader landscape of myristoylated protein functions will undoubtedly inform and expand the potential research directions and applications of compounds like this compound that interact with or modulate myristoylation-dependent pathways.
Q & A
Q. What is the molecular mechanism of Myr-ZIP as a PKMζ inhibitor, and how is its specificity validated in experimental settings?
this compound (Myristoylated Zeta-Inhibitory Peptide) selectively inhibits protein kinase Mζ (PKMζ) by mimicking its pseudosubstrate domain, competitively blocking ATP binding. Its specificity is validated through:
- Kinase selectivity assays : this compound exhibits 142-fold higher potency for PKMζ over conventional PKCζ and 196-fold over cAMP-dependent protein kinase .
- Functional validation : In hippocampal slice experiments, this compound application (1–5 μM) reverses long-term potentiation (LTP) without affecting baseline synaptic transmission, confirming target-specific effects .
- Control experiments : Use of scrambled peptide analogs to rule out off-target effects .
Q. How should this compound be administered in synaptic plasticity studies to ensure reproducibility?
- Bath application : Dissolve this compound in ACSF (artificial cerebrospinal fluid) at 1–5 μM concentrations for acute hippocampal slice experiments .
- Timing : Apply 60–90 minutes post-LTP induction to assess maintenance-phase inhibition .
- Purity verification : Use HPLC or mass spectrometry to confirm peptide integrity and avoid batch variability .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s role in cross-tagging between synaptic inputs?
Evidence suggests this compound does not disrupt cross-tagging (where LTP in one input stabilizes LTD in another), indicating PKMζ-independent processes. To resolve contradictions:
- Experimental controls : Include BDNF scavengers (e.g., TrkB/Fc) to isolate PKMζ-dependent vs. BDNF-dependent plasticity .
- Compartment-specific analysis : Use trisynaptic models to differentiate apical vs. basal dendritic signaling compartments .
- Quantitative thresholds : Establish PKMζ activity thresholds (e.g., via dose-response curves) to determine its necessity in specific plasticity phases .
Q. What statistical frameworks are optimal for analyzing this compound’s effects on synaptic plasticity metrics?
- Non-parametric tests : Use Wilcoxon signed-rank tests for within-group comparisons (e.g., pre- vs. post-Myr-ZIP fEPSP slopes) and Mann-Whitney U-tests for between-group analyses .
- Effect size reporting : Calculate Cohen’s d or Hedges’ g to quantify inhibition magnitude, ensuring reproducibility across labs .
- Long-term tracking : Monitor synaptic responses for ≥6 hours post-intervention to distinguish transient vs. persistent effects .
Q. How does this compound’s myristoylation enhance its experimental utility compared to non-lipidated inhibitors?
Myristoylation enables:
- Membrane permeability : Direct penetration into neuronal membranes without disruptive delivery methods (e.g., electroporation) .
- Sustained activity : Prolonged inhibition due to stable membrane association, critical for studying late-phase LTP (L-LTP) .
- Reduced cytotoxicity : Avoids artifacts from transfection reagents or viral vectors in live-cell assays .
Methodological Best Practices
Q. What controls are essential when designing this compound experiments in metaplasticity studies?
- Vehicle controls : Use ACSF + 0.01% DMSO (common solvent for PKMζ inhibitors) to isolate peptide-specific effects .
- Time-matched baselines : Record synaptic responses for ≥30 minutes pre-intervention to establish stability .
- Rescue experiments : Co-apply PKMζ activators (e.g., ζ-Stat) to confirm reversibility of this compound effects .
Q. How can researchers address variability in this compound efficacy across neuronal subtypes or brain regions?
- Regional profiling : Compare PKMζ expression levels via Western blot or qPCR in target vs. non-target regions (e.g., hippocampus vs. cortex) .
- Subtype-specific protocols : Optimize stimulation frequencies (e.g., 100 Hz for Schaffer collateral LTP vs. 5 Hz for mossy fiber plasticity) .
Data Interpretation Challenges
Q. Under what conditions might this compound yield false-negative results in PKMζ inhibition assays?
False negatives may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
